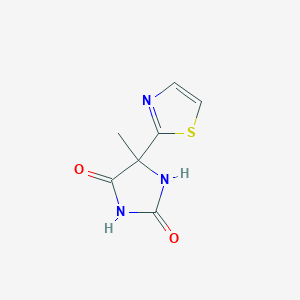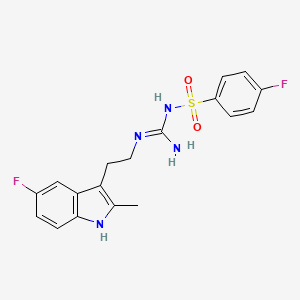![molecular formula C17H23N3O5 B2520403 4-Methoxy-1-methyl-5-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1,2-dihydropyridin-2-one CAS No. 2097931-96-7](/img/structure/B2520403.png)
4-Methoxy-1-methyl-5-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1,2-dihydropyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-Methoxy-1-methyl-5-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1,2-dihydropyridin-2-one" is a complex molecule that may be related to the piperazine class of compounds, which are known for their diverse pharmacological activities. Piperazine derivatives are often studied for their potential as ligands for various receptors, such as the 5-HT1A serotonin receptor, and can have varying affinities based on their structural modifications .
Synthesis Analysis
The synthesis of piperazine derivatives typically involves the introduction of various functional groups to the piperazine core. For instance, the addition of a methoxyphenyl group and various amide fragments can significantly influence the binding affinity to receptors such as 5-HT1A . The length of the alkyl chain and the electronic distribution within the amide region are critical factors that can be optimized for desired receptor affinity . Moreover, the introduction of cycloalkyl moieties and modifications to increase lipophilicity, such as annelation or saturation, can enhance the affinity for the target sites .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be elucidated using techniques such as X-ray crystallography and NMR spectroscopy. Crystal structure studies can reveal the conformation of the piperazine ring, which often adopts a chair conformation, and the orientation of various substituents, which can influence the molecule's intermolecular interactions and stability . NMR studies, including DEPT, H-H COSY, HMQC, and HMBC, can provide complete assignments and insights into the electronic environment of the molecule .
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions, primarily due to the reactivity of the amide and methoxy groups. The reactivity sites for electrophilic and nucleophilic attacks can be predicted using computational methods such as density functional theory (DFT) calculations . These reactions can lead to the formation of intermolecular hydrogen bonds, which are crucial for crystal packing and the overall stability of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and thermal behavior, can be influenced by the nature and length of substituents attached to the piperazine core. For example, the introduction of alkyl chains of varying lengths can affect the compound's thermochemical properties, as observed in modulated differential scanning calorimetry studies . The crystal packing and supramolecular organization of these compounds are determined by a combination of hydrogen bonding, arene interactions, and alkyl chain interdigitation .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Compounds with similar structural features, such as those containing piperazine, dihydropyridinone, and methoxy groups, have been synthesized for various purposes. These include the development of novel heterocyclic compounds with potential biological activities. For example, palladium-catalyzed oxidative cyclization-alkoxycarbonylation has been used to synthesize dihydropyridinone derivatives, highlighting the versatility of these compounds in chemical synthesis (Bacchi et al., 2005).
Propiedades
IUPAC Name |
4-methoxy-1-methyl-5-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5/c1-18-11-12(14(24-2)10-15(18)21)16(22)19-5-7-20(8-6-19)17(23)13-4-3-9-25-13/h10-11,13H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXVTSGOQVQGMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)N2CCN(CC2)C(=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-1-methyl-5-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1,2-dihydropyridin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

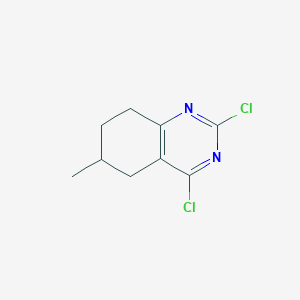
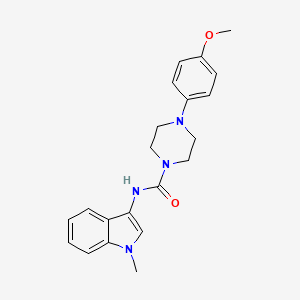
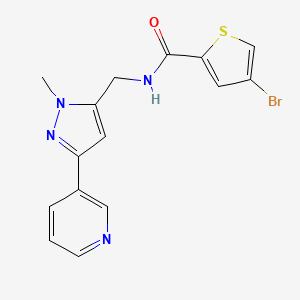
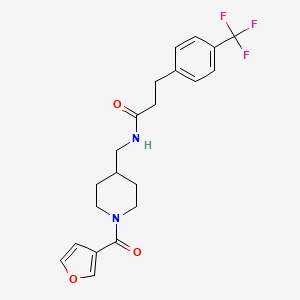

![N-(1-cyanocyclopropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2520328.png)
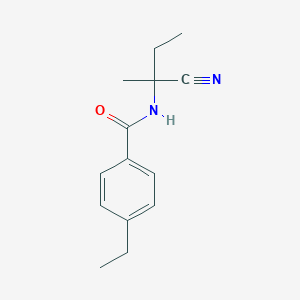
![Methyl (2R)-2-[(2-aminoacetyl)amino]pentanoate;hydrochloride](/img/structure/B2520331.png)

![5-[(3-formyl-1H-indol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B2520336.png)
![2-[4-(Naphthalene-2-sulfonamido)phenyl]acetic acid](/img/structure/B2520337.png)
